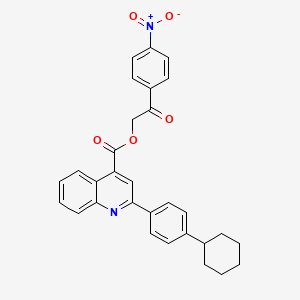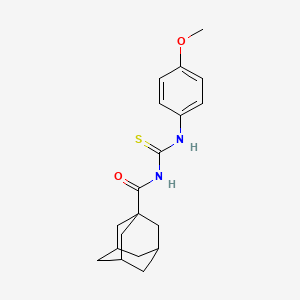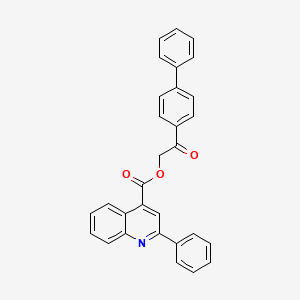![molecular formula C26H36N2O2 B10881072 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B10881072.png)
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxybenzyl group, a piperidyl group, and an azepane ring
Vorbereitungsmethoden
The synthesis of 1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Benzyloxy-3-methoxybenzyl alcohol: This intermediate can be synthesized by reacting 4-benzyloxy-3-methoxybenzaldehyde with a reducing agent such as sodium borohydride.
Formation of 1-(4-Benzyloxy-3-methoxybenzyl)piperidine: This step involves the reaction of 4-benzyloxy-3-methoxybenzyl alcohol with piperidine under appropriate conditions.
Cyclization to form 1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE: The final step involves the cyclization of 1-(4-benzyloxy-3-methoxybenzyl)piperidine with an appropriate reagent to form the azepane ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for complex molecular structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxybenzyl groups are known to interact with various enzymes and receptors, modulating their activity. The piperidyl and azepane rings contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy and methoxybenzyl groups but lacks the piperidyl and azepane rings.
1-(4-Benzyloxy-3-methoxybenzyl)piperidine: This intermediate compound contains the piperidyl group but lacks the azepane ring.
4-Benzyloxy-1-butanol: This compound contains the benzyloxy group but differs in its overall structure and functional groups.
Eigenschaften
Molekularformel |
C26H36N2O2 |
|---|---|
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C26H36N2O2/c1-29-26-19-23(11-12-25(26)30-21-22-9-5-4-6-10-22)20-27-17-13-24(14-18-27)28-15-7-2-3-8-16-28/h4-6,9-12,19,24H,2-3,7-8,13-18,20-21H2,1H3 |
InChI-Schlüssel |
COBVEBUHCGAGAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCCCCC3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[a]phenazine-9,10-dicarbonitrile](/img/structure/B10880990.png)

![2-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B10881013.png)

![4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10881016.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10881027.png)
![Methyl 7-[4-(methoxycarbonyl)phenyl]-6-[(4-methylphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10881029.png)
![4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881031.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine](/img/structure/B10881039.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10881043.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B10881045.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10881046.png)

![7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881058.png)
